2,4-Dinitrophenyl α-D-Galactopyranoside
Description
Significance and Role as a Research Tool in Glycoscience
The primary significance of 2,4-Dinitrophenyl α-D-Galactopyranoside lies in its function as a chromogenic substrate. The enzymatic cleavage of the glycosidic bond by an α-galactosidase releases 2,4-dinitrophenol (B41442), which, in an alkaline solution, forms the yellow 2,4-dinitrophenolate (B1223059) anion. The intensity of this color is directly proportional to the amount of product formed and can be measured spectrophotometrically. This allows for a continuous and quantitative assay of enzyme activity, which is fundamental for enzyme purification, characterization, and kinetic studies.
The use of such chromogenic substrates is a cornerstone of enzyme kinetics, providing a means to determine key parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax) of an enzymatic reaction. nih.govnih.gov These parameters are crucial for understanding the catalytic efficiency and substrate affinity of an enzyme.
Historical Context of Dinitrophenyl Glycosides as Enzymatic Probes
The use of nitrophenyl-based compounds as probes in biochemical assays has a long history. Initially, 2,4-dinitrophenylhydrazine (B122626) was widely used as a reagent for the qualitative and quantitative analysis of aldehydes and ketones. This established the dinitrophenyl moiety as a useful chromophore.
Subsequently, the principle was extended to the study of enzymes by attaching the dinitrophenyl group to a sugar molecule, creating a dinitrophenyl glycoside. These synthetic substrates provided a convenient method to monitor the activity of glycosidases. The development of a variety of such compounds, with different sugar moieties and substitution patterns on the phenyl ring, allowed for the specific assay of a wide range of glycosidases. While p-nitrophenyl derivatives are more commonly cited in recent literature, the foundational work with dinitrophenyl compounds paved the way for the development of these essential tools in enzymology.
Scope of Academic Applications of 2,4-Dinitrophenyl α-D-Galactopyranoside
The applications of 2,4-Dinitrophenyl α-D-Galactopyranoside in academic research are centered around the study of α-galactosidases from various sources, including bacteria, fungi, plants, and animals. Key research areas include:
Enzyme Purification and Characterization: This substrate is used to track enzyme activity throughout the purification process and to determine the biochemical properties of the purified enzyme, such as optimal pH and temperature. mdpi.com
Kinetic Studies: It is employed to determine the kinetic parameters (Km and Vmax) of α-galactosidases, providing insights into their catalytic mechanism and efficiency. nih.govnih.gov
Screening for Enzyme Inhibitors: The compound is utilized in high-throughput screening assays to identify potential inhibitors of α-galactosidases, which is relevant for drug discovery and the study of metabolic diseases. nih.govnih.gov
Comparative Studies: Researchers use 2,4-Dinitrophenyl α-D-Galactopyranoside and other related chromogenic substrates to compare the substrate specificities of different α-galactosidases. nih.gov
Research Findings and Data
The utility of nitrophenyl-based galactosides as chromogenic substrates is well-documented in the scientific literature. While specific kinetic data for 2,4-Dinitrophenyl α-D-Galactopyranoside is not as abundant as for its close relative, p-nitrophenyl α-D-galactopyranoside, the principles of its use are identical. The following tables present a compilation of research findings for α-galactosidases using nitrophenyl-galactoside substrates.
Table 1: Kinetic Parameters of α-Galactosidases with p-Nitrophenyl-α-D-Galactopyranoside
This table provides a comparative overview of the Michaelis-Menten constant (Km) for the hydrolysis of p-nitrophenyl-α-D-galactopyranoside by α-galactosidases from different microbial sources. The Km value is an indicator of the substrate concentration at which the enzyme reaches half of its maximum velocity, reflecting the enzyme's affinity for the substrate.
| Enzyme Source | Km (mM) | Optimal pH | Optimal Temperature (°C) | Reference |
| Aspergillus sp. D-23 | Not Specified | 5.0 | 65 | mdpi.com |
| Aspergillus niger | Not Specified | Not Specified | Not Specified | nih.gov |
| Mortierella vinacea | Not Specified | Not Specified | Not Specified | nih.govnih.gov |
| Green Coffee Bean | Not Specified | Not Specified | Not Specified | nih.gov |
Note: While the use of the substrate was central to these studies, specific Km values were not always reported in the abstracts reviewed.
Table 2: Comparative Data for β-Galactosidase Substrates
This table illustrates the kinetic parameters for the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (oNPG), a related chromogenic substrate, by recombinant β-galactosidases. This data highlights how kinetic parameters can vary between different enzymes and substrates.
| Enzyme | Substrate | Vmax (µmol min-1 mg-1) | Km (mM) | kcat (s-1) | kcat/Km (mM-1 s-1) | Reference |
| β-gal I | oNPG | 486 ± 9 | 1.3 ± 0.1 | 939 ± 7 | 722 ± 66 | figshare.com |
| β-gal II | oNPG | 188 ± 3 | 0.67 ± 0.07 | 364 ± 6 | 543 ± 65 | figshare.com |
Properties
CAS No. |
25694-52-4 |
|---|---|
Molecular Formula |
C₁₂H₁₄N₂O₁₀ |
Molecular Weight |
346.25 |
Origin of Product |
United States |
Synthesis and Derivatization Strategies for Academic Research
Targeted Synthesis of 2,4-Dinitrophenyl α-D-Galactopyranoside
A significant breakthrough in the synthesis of 2,4-dinitrophenyl α-D-glycopyranosides was a facile, one-pot arylation/anomerization sequence. nih.govresearchgate.net This method provides efficient access to chromogenic aryl α-glycoside substrates, which were previously difficult to prepare, especially for 2-acetamido sugars. researchgate.net
The strategy involves the initial reaction of a protected sugar with a suitable dinitrophenylating agent. The reaction conditions are then controlled to favor the thermodynamically stable α-anomer. This approach is particularly valuable as it can minimize the decomposition of sensitive intermediates that might occur in multi-step syntheses. researchgate.net
A general method for synthesizing unprotected 2,4-dinitrophenyl glycosides in a single step involves treating the desired monosaccharide (e.g., galactose) with 1-fluoro-2,4-dinitrobenzene (B121222) in the presence of a base like sodium bicarbonate. This reaction typically yields the 1,2-trans glycoside as the kinetically controlled product. Subsequent manipulation of conditions can then be used to achieve the desired anomer.
Preparation of Structurally Modified Analogs for Mechanistic Probes
To investigate enzyme mechanisms and substrate specificity, researchers often require structurally modified analogs of the natural substrate. These can include derivatives where hydroxyl groups are replaced with hydrogen (deoxy analogs) or fluorine (deoxyfluoro analogs).
The synthesis of deoxyfluoro analogs of galactopyranosides is a complex process that often involves multiple steps, including the strategic introduction of the fluorine atom and the subsequent glycosylation. While a direct synthesis for 2,4-dinitrophenyl 2-deoxy-2-fluoro-α-D-galactopyranoside is not widely documented, its preparation would follow established principles of carbohydrate chemistry.
General strategies for synthesizing 2-deoxy-2-fluoro sugars often start from a readily available sugar derivative. rsc.org One common approach involves the fluorination of a corresponding glycal (an unsaturated sugar) or the nucleophilic displacement of a good leaving group (like a triflate) at the C2 position with a fluoride (B91410) source. For instance, the synthesis of 2'-deoxy-2'-fluoro nucleoside analogs has been achieved starting from commercially available precursors like 2'-deoxy-2'-α-fluorocytidine. nih.gov The synthesis of other 2-deoxy-2-fluoro-D-arabinofuranosyl nucleosides has been accomplished by first preparing a 1,3,5-O-tribenzoyl-2-deoxy-2-fluoro-D-arabinofuranoside intermediate. nih.gov
Once the 2-deoxy-2-fluoro-galactose donor is prepared with appropriate protecting groups, it can be glycosylated with 2,4-dinitrophenol (B41442) using methods that favor α-anomer formation, as described in section 2.1.1.
| Analog Compound | Molecular Formula | Key Synthetic Feature |
| 2,4-Dinitrophenyl 2-deoxy-2-fluoro-β-D-galactopyranoside | C₁₂H₁₃FN₂O₉ | Introduction of fluorine at C2 |
| Methyl 4-deoxy-4-fluoro-6-O-(β-D-galactopyranosyl)-(2-H)-β-D-galactopyranoside | Not Applicable | Introduction of fluorine at C4 |
Chemoenzymatic synthesis combines the efficiency of chemical reactions with the high selectivity of enzymes. This approach is particularly effective for preparing pure anomers of chromogenic substrates. A notable example is the synthesis of 4-nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside. nih.gov
In this strategy, an anomeric mixture of the α/β-glycoside is first produced through chemical synthesis. This mixture is then subjected to enzymatic hydrolysis using a specific glycosidase that selectively cleaves the β-anomer. For instance, a β-N-acetylhexosaminidase can be used to hydrolyze the β-anomer of 4-nitrophenyl 2-acetamido-2-deoxy-D-galactopyranoside, leaving the desired α-anomer untouched. The remaining α-anomer can then be easily separated from the hydrolysis products. This method provides the pure α-anomer with high optical purity. Enzymes used in these processes can be immobilized to improve their stability and reusability.
Application in Enzymatic Studies and Mechanistic Investigations
Role as a Chromogenic Substrate for α-Galactosidases and Related Enzymes
2,4-Dinitrophenyl α-D-galactopyranoside (DNP-α-Gal) serves as a valuable tool in enzymology, primarily as a chromogenic substrate for α-galactosidases and other glycoside hydrolases. Its utility stems from the chemical properties of the 2,4-dinitrophenyl group, which acts as an effective leaving group and a reporter molecule. Upon enzymatic cleavage of the glycosidic bond, the released 2,4-dinitrophenolate (B1223059) anion imparts a distinct yellow color, which can be quantified to measure enzyme activity.
The development of assays using DNP-α-Gal allows for the determination of α-D-galactosidase activity from various sources. Assay optimization is crucial for obtaining accurate kinetic data and typically involves adjusting parameters such as pH, temperature, buffer composition, and substrate concentration. For instance, an assay to determine the activity of the lysosomal enzyme α-N-acetylgalactosaminidase (Naga) using the related substrate DNP-α-GalNAc is performed at pH 4.3 and 37 °C researchgate.net. Similarly, assays for other α-galactosidases are often conducted in acidic conditions to match the enzyme's optimal pH range. For example, the assay for α-galactosidase from Aspergillus fumigatus uses a pH of 5.0, while the enzyme from green coffee beans is assayed at pH 4.0 scielo.brsigmaaldrich.com.
The Michaelis-Menten constant (Km), a measure of the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), is a key parameter determined during assay development. A reported Km value for acid α-galactosidase (Fabrazyme) with DNP-α-Gal is 0.65 mM researchgate.net. For the α-galactosidase from Aspergillus fumigatus, the Km for the related substrate p-nitrophenyl-α-D-galactopyranoside was found to be 0.3 mM scielo.br.
Table 1: Example of Assay Conditions for α-Galactosidases
| Enzyme Source | Substrate | Optimal pH | Optimal Temperature (°C) | Km (mM) |
|---|---|---|---|---|
| Human lysosomal Naga | DNP-α-GalNAc | 4.3 | 37 | Not specified |
| Acid α-galactosidase (Fabrazyme) | DNP-α-Gal | 5.5 | Not specified | 0.65 |
| Aspergillus fumigatus | p-NPGal | 4.5-5.5 | 55 | 0.3 |
| Aspergillus sp. D-23 | p-NPG | 5.0 | 65 | Not specified |
| Green Coffee Bean | o-NPGal | 4.0 | 25 | Not specified |
A significant advantage of 2,4-dinitrophenyl glycosides is their suitability for continuous spectrophotometric assays researchgate.net. The principle behind this method is straightforward: the substrate, DNP-α-Gal, is colorless, but upon hydrolysis by an α-galactosidase, it releases D-galactose and the 2,4-dinitrophenolate ion. This phenolate (B1203915) ion exhibits strong absorbance in the visible spectrum, typically measured around 400-420 nm sigmaaldrich.commegazyme.com.
By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined directly and continuously researchgate.net. This contrasts with endpoint assays, where the reaction is stopped after a fixed time before measurement. Continuous monitoring allows for the precise determination of initial reaction velocities, which is essential for accurate kinetic analysis and studying enzyme inhibition. This method can be performed with a standard spectrophotometer, making it accessible for many research laboratories researchgate.netnih.gov.
In glycosidase research, several types of reporter substrates are used, each with distinct advantages and disadvantages. DNP-α-Gal belongs to the class of chromogenic substrates, which also includes the widely used o-nitrophenyl-α-D-galactopyranoside (ONP-α-Gal) and p-nitrophenyl-α-D-galactopyranoside (PNP-α-Gal) sigmaaldrich.comhimedialabs.com. Fluorogenic substrates, such as 4-methylumbelliferyl-α-D-galactopyranoside (4MU-α-Gala), represent another major class nih.gov.
Chromogenic Substrates (Nitrophenyl Glycosides) : These substrates produce a colored product upon hydrolysis. The intensity of the color is proportional to the amount of product formed and is measured by absorbance spectrophotometry himedialabs.comnih.gov. While generally robust and easy to use, absorbance-based assays can be less sensitive than fluorescence-based methods nih.gov. Among nitrophenyl substrates, the 2,4-dinitrophenyl group is a more reactive leaving group compared to o- or p-nitrophenyl groups, which can influence the rate of enzymatic cleavage nih.gov.
Fluorogenic Substrates (e.g., 4-methylumbelliferyl glycosides) : These substrates release a fluorescent product (e.g., 4-methylumbelliferone) upon enzymatic action researchgate.net. Fluorescence-based assays are typically much more sensitive than absorbance-based assays, allowing for the detection of lower enzyme concentrations and the use of smaller sample volumes, which is advantageous for high-throughput screening (HTS) nih.gov.
The choice of substrate often depends on the specific application. For routine kinetic studies where enzyme concentrations are not limiting, chromogenic substrates like DNP-α-Gal or PNP-α-Gal are often sufficient. For applications requiring higher sensitivity, such as HTS for enzyme inhibitors or activators, fluorogenic substrates like 4MU-α-Gala are generally preferred nih.gov.
Table 2: Comparison of Common Glycosidase Substrates
| Substrate Type | Example(s) | Detection Method | Key Advantage(s) | Key Limitation(s) |
|---|---|---|---|---|
| Chromogenic | 2,4-DNP-α-Gal, PNP-α-Gal megazyme.comhimedialabs.com, ONP-α-Gal sigmaaldrich.com | Spectrophotometry (Absorbance) | Simple, allows continuous monitoring researchgate.net | Lower sensitivity than fluorogenic methods nih.gov |
| Fluorogenic | 4-Methylumbelliferyl-α-D-galactopyranoside nih.gov | Fluorometry (Fluorescence) | High sensitivity, suitable for HTS nih.gov | Can be more susceptible to interference from fluorescent compounds |
| Chromogenic | 5-Bromo-4-chloro-3-indolyl α-D-galactopyranoside (X-α-Gal) | Visual (forms blue precipitate) | Useful for qualitative screening (e.g., on gels) mdpi.com | Not suitable for quantitative kinetic assays |
Mechanistic Probing of Glycoside Hydrolases
Beyond its role in activity assays, DNP-α-Gal and its derivatives are sophisticated tools for investigating the reaction mechanisms of glycoside hydrolases.
Glycoside hydrolases are broadly classified as either 'inverting' or 'retaining' enzymes based on the stereochemical outcome at the anomeric carbon. Retaining glycosidases, such as many α-galactosidases, operate via a two-step, double-displacement mechanism acs.orgresearchgate.net. This mechanism involves the formation and subsequent hydrolysis of a covalent glycosyl-enzyme intermediate acs.orgnih.gov.
Substrates with good leaving groups, like 2,4-dinitrophenyl glycosides, are instrumental in studying this mechanism. The electron-withdrawing nature of the 2,4-dinitrophenyl group makes the 2,4-dinitrophenolate a stable anion and thus an excellent leaving group. This property facilitates the first step of the reaction—the nucleophilic attack by an enzyme carboxylate residue on the anomeric carbon to form the glycosyl-enzyme intermediate and release the aglycone nih.govresearchgate.net. By using such "activated" substrates, researchers can more easily study the kinetics of the glycosylation step.
A powerful strategy for studying the mechanism of retaining glycosidases involves trapping the fleeting glycosyl-enzyme intermediate nih.govresearchgate.net. This is often achieved by using a substrate analog that is modified to slow down the second step (hydrolysis) of the reaction relative to the first (glycosylation). A highly successful approach combines the activating effect of a good leaving group with the deactivating effect of a fluorine substituent at the C2 position of the sugar nih.govubc.ca.
The substrate analog 2,4-dinitrophenyl 2-deoxy-2-fluoro-α-D-galactopyranoside is designed for this purpose. The mechanism works as follows:
Acceleration of the First Step : The 2,4-dinitrophenyl group acts as an excellent leaving group, promoting the initial nucleophilic attack by the enzyme to form the covalent intermediate nih.govresearchgate.net.
Deceleration of Both Steps : The strongly electron-withdrawing fluorine atom at C2 destabilizes the positively charged oxocarbenium ion-like transition states that occur during both the formation and the hydrolysis of the intermediate nih.govresearchgate.net.
Trapping the Intermediate : The combination of an accelerated first step (due to the leaving group) and a dramatically slowed second step (due to the 2-fluoro substituent) leads to the accumulation of a stable 2-deoxy-2-fluoro-glycosyl-enzyme intermediate nih.govnih.govubc.ca.
This trapped intermediate can then be characterized using techniques like X-ray crystallography and mass spectrometry, providing a direct snapshot of the enzyme's catalytic cycle and confirming the identity of the catalytic nucleophile residue nih.gov. This approach has been fundamental in confirming the double-displacement mechanism for a wide range of retaining glycosidases nih.govubc.ca.
Investigation of Kinetic Isotope Effects (KIEs) in Glycoside Hydrolysis
The study of kinetic isotope effects (KIEs) is a powerful tool for elucidating the transition state structures of enzyme-catalyzed reactions. In glycoside hydrolysis, substituting an atom at a strategic position with its heavier isotope can alter the reaction rate, providing insight into bond-breaking and bond-making events during catalysis.
For instance, the α-deuterium kinetic isotope effect (kH/kD) is particularly informative. A value greater than 1.0 suggests a change in hybridization at the anomeric carbon from sp3 in the ground state to sp2 in the transition state, which is characteristic of a dissociative, oxocarbenium ion-like mechanism. Research on the acetolysis of 2,4-dinitrophenyl β-D-galactopyranoside, a close analog of the α-anomer, revealed an α-deuterium KIE of 1.099 ± 0.016, supporting such a mechanism. rsc.org
Similarly, studies on β-glucosidase, a retaining family 1 glycohydrolase, using the related substrate 2,4-dinitrophenyl-β-D-glucopyranoside, have shown an α-secondary KIE of 1.12 (±0.03) for the deglucosylation step. nih.gov This indicates significant oxocarbenium ion character in the transition state for the breakdown of the glucosyl-enzyme intermediate. nih.gov These studies on analogous compounds highlight the utility of 2,4-dinitrophenyl glycosides in probing enzymatic mechanisms through KIEs, as the highly activated leaving group facilitates the isolation of specific steps in the catalytic cycle.
Active Site Characterization and Mutagenesis Studies using Analogs
Analogs of 2,4-dinitrophenyl α-D-galactopyranoside are instrumental in characterizing the active sites of glycosidases and validating the roles of specific amino acid residues through site-directed mutagenesis. springernature.comnih.gov By systematically replacing residues hypothesized to be involved in catalysis (e.g., the catalytic nucleophile or the general acid/base) and then analyzing the kinetic behavior of the mutant enzymes with an activated substrate, researchers can confirm their functions.
For example, in a study on a glycoside hydrolase family 54 α-L-arabinofuranosidase, site-directed mutagenesis was used to identify the essential catalytic residues. nih.gov While a different substrate was used, the principle remains the same. A mutant enzyme where the proposed catalytic nucleophile is replaced (e.g., with an alanine) often shows drastically reduced activity but can sometimes be "rescued" by an external nucleophile like azide. The kinetic analysis of these mutant enzymes with chromogenic substrates reveals changes in catalytic efficiency and can confirm the role of the mutated residue. researchgate.net This approach, combining mutagenesis with kinetic analysis using substrates like 2,4-dinitrophenyl α-D-galactopyranoside, is a cornerstone for understanding enzyme structure-function relationships. semanticscholar.org
Enzyme Kinetics and Inhibition Studies
Determination of Michaelis-Menten Parameters (K_m, k_cat)
2,4-Dinitrophenyl α-D-galactopyranoside serves as an effective chromogenic substrate for determining the fundamental kinetic parameters of α-galactosidases, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). The K_m value reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The k_cat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit time.
The hydrolysis of the substrate releases 2,4-dinitrophenolate, which allows for continuous spectrophotometric monitoring of the reaction progress. This facilitates the accurate measurement of initial reaction velocities at various substrate concentrations, from which K_m and k_cat can be calculated. For example, the K_m of acid α-galactosidase for 2,4-dinitrophenyl α-D-galactopyranoside has been determined to be 0.65 mM. researchgate.net
Below is a table summarizing reported Michaelis-Menten parameters for an enzyme using a 2,4-dinitrophenyl galactoside substrate.
| Enzyme | Substrate | K_m (mM) | Reference |
|---|---|---|---|
| Acid α-galactosidase | 2,4-Dinitrophenyl α-D-galactopyranoside | 0.65 | researchgate.net |
Evaluation of Glycosidase Inhibitors Using 2,4-Dinitrophenyl α-D-Galactopyranoside as Substrate
The compound is widely used in high-throughput screening and detailed kinetic analysis of potential glycosidase inhibitors. frontiersin.org The enzymatic assay is straightforward: the enzyme, inhibitor, and substrate are combined, and the rate of 2,4-dinitrophenolate release is measured. A decrease in the rate of product formation compared to a control reaction without the inhibitor indicates inhibitory activity. nih.gov
This method allows for the rapid screening of large libraries of compounds to identify potential therapeutic agents. frontiersin.org For example, extracts from natural sources or newly synthesized molecules can be evaluated for their ability to inhibit a target α-galactosidase. nih.govnih.gov The clear colorimetric signal provided by the 2,4-dinitrophenyl leaving group makes the assay robust and adaptable to microplate formats, which is essential for modern drug discovery efforts.
Analysis of Inhibitor Binding Affinities and Inactivation Rates (e.g., IC50, k_inact/K_I)
Following the initial identification of an inhibitor, 2,4-dinitrophenyl α-D-galactopyranoside is used to quantify its potency. Key parameters determined include the half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i).
IC50 : This value represents the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50% under specific assay conditions. edx.org It is a common measure of inhibitor potency. For example, various flavonoid compounds have been tested as α-glucosidase inhibitors, with IC50 values determined using similar chromogenic assays. nih.gov
K_i : The inhibition constant is a more fundamental measure of the binding affinity between the enzyme and a reversible inhibitor. edx.org Determining the K_i often requires performing kinetic experiments at multiple substrate and inhibitor concentrations. The type of inhibition (e.g., competitive, non-competitive) can also be elucidated from these studies. frontiersin.org
The table below presents examples of inhibitory constants determined for various compounds against glycosidases, illustrating the data obtained from such kinetic studies.
| Inhibitor | Enzyme | IC50 | K_i (µM) | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| 1-Deoxynojirimycin (DNJ) | α-Glucosidase | 0.70 µg/mL | N/A | Competitive | nih.gov |
| Compound 44 (from study) | α-Glucosidase | 9.99 µM | 15.39 | Non-competitive | frontiersin.org |
| Quercetin | α-Glucosidase | 5.41 µg/mL | N/A | N/A | nih.gov |
| Acarbose | α-Glucosidase | 193.37 µg/mL | N/A | Competitive | nih.gov |
Structural Activity Relationships Sar in Substrate and Inhibitor Design
Elucidation of Structural Determinants for Enzymatic Recognition and Catalysis
The enzymatic hydrolysis of 2,4-dinitrophenyl α-D-galactopyranoside by α-galactosidases is a process governed by specific structural interactions between the substrate and the enzyme's active site. The galactose moiety is the primary recognition element. α-Galactosidases possess a binding pocket shaped to accommodate the galactopyranose ring, with specific amino acid residues forming hydrogen bonds with the hydroxyl groups of the sugar.
The orientation of these hydroxyl groups is critical for proper binding and subsequent catalysis. For instance, the α-anomeric configuration of the glycosidic bond is a key determinant for recognition by α-galactosidases, which are highly specific for this linkage. nih.gov This specificity ensures that the enzyme acts on the correct substrates within a biological system.
Furthermore, the enzyme's active site contains two key carboxylic acid residues that act as a nucleophile and a general acid/base catalyst. These residues are precisely positioned to facilitate the cleavage of the glycosidic bond. The interaction of the galactose ring with the active site aligns the anomeric carbon for nucleophilic attack by one of the carboxylates, while the other protonates the glycosidic oxygen, facilitating the departure of the 2,4-dinitrophenolate (B1223059) leaving group.
Impact of Anomeric Configuration (α vs. β) on Enzyme Specificity
The anomeric configuration of the glycosidic linkage—whether it is α or β—has a profound impact on enzyme specificity. α-Galactosidases are stereospecific, meaning they preferentially bind to and hydrolyze substrates with an α-glycosidic bond, such as 2,4-dinitrophenyl α-D-galactopyranoside. nih.gov This specificity arises from the precise three-dimensional arrangement of amino acid residues in the enzyme's active site, which creates a binding pocket that is complementary to the shape of the α-anomer.
Conversely, β-galactosidases act on substrates with a β-glycosidic bond. For example, E. coli β-galactosidase has been shown to hydrolyze β-lactose more rapidly than α-lactose. nih.gov This demonstrates that even a subtle change in the stereochemistry at the anomeric carbon can dramatically alter an enzyme's catalytic efficiency. The active site of β-galactosidase is structured to accommodate the equatorial orientation of the aglycone in the β-anomer, facilitating the necessary interactions for catalysis.
The strict specificity for the anomeric configuration is a fundamental aspect of glycosidase function, ensuring that the correct carbohydrate linkages are cleaved in complex biological environments. This principle is fundamental in the design of specific substrates and inhibitors for these enzymes.
Role of the 2,4-Dinitrophenyl Moiety as a Leaving Group in Enzymatic Hydrolysis
The 2,4-dinitrophenyl (DNP) group in 2,4-dinitrophenyl α-D-galactopyranoside plays a crucial role as an effective leaving group during enzymatic hydrolysis. The electron-withdrawing nature of the two nitro groups on the phenyl ring makes the 2,4-dinitrophenolate anion a stable species. This stability is due to the delocalization of the negative charge across the aromatic ring and the nitro groups.
The pKa of 2,4-dinitrophenol (B41442) is approximately 4.09, indicating that it is a relatively acidic phenol. nih.gov In the enzyme's active site, the general acid catalyst protonates the glycosidic oxygen, weakening the C-O bond. As the glycosidic bond breaks, the 2,4-dinitrophenolate ion departs. Its stability as a leaving group facilitates this step of the reaction, contributing to a faster rate of hydrolysis compared to substrates with less effective leaving groups, such as those with unsubstituted or less substituted phenyl rings.
The release of the yellow-colored 2,4-dinitrophenolate ion upon hydrolysis is a key feature that makes DNP-glycosides, including 2,4-dinitrophenyl α-D-galactopyranoside, valuable chromogenic substrates for enzyme assays. researchgate.net The intensity of the color produced is directly proportional to the amount of product formed, allowing for continuous monitoring of enzyme activity.
Design Principles for Modified 2,4-Dinitrophenyl Glycosides as Mechanistic Probes
Modified 2,4-dinitrophenyl glycosides are powerful tools for investigating the reaction mechanisms of glycosidases. By systematically altering the structure of the sugar or the aglycone, researchers can probe specific aspects of enzyme-substrate interactions and the catalytic process.
One common modification is the introduction of fluorine atoms at various positions on the sugar ring. For example, 2-deoxy-2-fluoro glycosides can act as mechanism-based inhibitors. The fluorine atom at C-2 slows down the catalytic process, allowing for the trapping and characterization of the glycosyl-enzyme intermediate. The synthesis of 2-deoxy-2,2-dihaloglycosides with a trinitrophenyl group has been shown to be effective in the time-dependent inactivation of yeast α-glucosidase. ubc.ca
Another design principle involves altering the aglycone to modulate its leaving group ability. While the 2,4-dinitrophenyl group is a good leaving group, other substituted nitrophenyl groups can be used to fine-tune the reactivity of the substrate. This allows for a systematic study of how the electronic properties of the leaving group affect the rates of the catalytic steps.
Furthermore, modifications to the sugar moiety, such as the introduction of different functional groups or the use of different monosaccharides, can provide insights into the substrate specificity of the enzyme. These modified substrates help to map the active site and identify key interactions that are essential for binding and catalysis.
Structure-Activity Relationships in Glycosidase Inhibitor Design Leveraging DNP-based Assays
Assays utilizing 2,4-dinitrophenyl α-D-galactopyranoside are instrumental in the discovery and characterization of glycosidase inhibitors. These assays provide a straightforward and sensitive method for screening compound libraries and determining the inhibitory potency (e.g., IC₅₀ values) of potential drug candidates. nih.govnih.gov
The structure-activity relationship (SAR) of glycosidase inhibitors can be systematically explored using these DNP-based assays. By testing a series of related compounds with varying structural features, researchers can identify the key molecular determinants responsible for inhibitory activity. For example, studies on lanostane-type triterpenoids as α-glucosidase inhibitors revealed the importance of specific hydroxyl and double-bond placements for activity. nih.gov
Kinetic studies performed with DNP-glycoside substrates can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). For instance, a kinetic analysis of benzimidazole-thioquinoline derivatives as α-glucosidase inhibitors showed a competitive inhibition pattern for the most active compound. nih.gov This information is crucial for optimizing the design of more potent and selective inhibitors.
The insights gained from SAR studies are used to guide the rational design of new inhibitors with improved pharmacological properties. The ultimate goal is to develop therapeutic agents for diseases associated with glycosidase dysfunction, such as Fabry disease, which is caused by a deficiency of α-galactosidase A. nih.gov
Data Tables
Table 1: Properties of 2,4-Dinitrophenol
| Property | Value | Reference |
| pKa | 4.09 | nih.gov |
| Appearance | Solid yellow crystals | nih.gov |
Table 2: Kinetic Parameters of α-Galactosidases with Nitrophenyl-Galactopyranoside Substrates
| Enzyme Source | Substrate | K_m (mM) | V_max (µmol/min/mg) | Reference |
| Thermotoga maritima | p-Nitrophenyl-α-D-galactopyranoside | N/A | N/A | nih.gov |
| Human α-Galactosidase A (Agalsidase alfa) | p-Nitrophenyl-α-D-galactopyranoside | N/A | N/A | researchgate.net |
| Human α-Galactosidase A (Agalsidase beta) | p-Nitrophenyl-α-D-galactopyranoside | N/A | N/A | researchgate.net |
| Human α-Galactosidase A (PRX-102) | p-Nitrophenyl-α-D-galactopyranoside | N/A | N/A | researchgate.net |
N/A: Data not available in the provided search results.
Advanced Analytical Methodologies in Research on 2,4 Dinitrophenyl α D Galactopyranoside
Spectrophotometric Detection Techniques for Released 2,4-Dinitrophenol (B41442)
The enzymatic hydrolysis of 2,4-dinitrophenyl α-D-galactopyranoside by α-galactosidase yields galactose and 2,4-dinitrophenol (2,4-DNP). The released 2,4-DNP serves as a chromogenic reporter, enabling continuous or endpoint monitoring of enzyme activity. This detection method is based on the principle that the phenolate (B1203915) anion of 2,4-DNP exhibits strong light absorption at a specific wavelength.
The pKa of 2,4-dinitrophenol is approximately 3.96. researchgate.net While the enzymatic reaction is often conducted at an optimal, often acidic, pH for the specific α-galactosidase, the detection of the released 2,4-DNP is enhanced by increasing the pH. nih.gov By adding a basic solution, such as sodium carbonate, the reaction is effectively stopped, and the equilibrium is shifted to favor the formation of the 2,4-dinitrophenolate (B1223059) ion. nih.govmdpi.com This anion imparts a distinct yellow color to the solution, and its concentration can be accurately quantified by measuring the absorbance of light. The absorption spectrum for 2,4-DNP is in the 360-440 nm range. scielo.br For the structurally similar p-nitrophenol, measurements are typically made at 400 nm or 420 nm, providing a reliable proxy for the methodology used with 2,4-DNP. nih.govmdpi.com The intensity of the absorbance is directly proportional to the amount of 2,4-DNP released, which in turn corresponds to the level of enzyme activity.
Table 1: Properties of Phenyl Glycoside Substrates for Spectrophotometric Assays
| Substrate Type | Leaving Group | pKa of Leaving Group | Typical Detection Wavelength |
|---|---|---|---|
| 2,4-Dinitrophenyl Glycoside | 2,4-Dinitrophenol | 3.96 researchgate.net | ~360-440 nm scielo.br |
Chromatographic Techniques for Separation and Analysis of Reaction Products
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the detailed analysis of enzymatic reactions involving 2,4-dinitrophenyl α-D-galactopyranoside. It allows for the simultaneous separation and quantification of the unreacted substrate, the released 2,4-dinitrophenol, and the galactose product. This capability is crucial for performing detailed kinetic studies, monitoring reaction progress, and assessing the purity of components. mdpi.com A common approach involves using a reverse-phase column, such as a C18 column, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) and water. researchgate.net
A powerful related application in carbohydrate analysis involves the derivatization of carbonyl groups with 2,4-dinitrophenylhydrazine (B122626) (DNPH). sjpas.comhitachi-hightech.com Aldehydes and ketones react with DNPH to form 2,4-dinitrophenylhydrazone derivatives. sjpas.com These derivatives are highly chromophoric and can be detected with high sensitivity using a UV-Vis or Diode-Array Detector (DAD) at a wavelength of approximately 360-365 nm. researchgate.nethitachi-hightech.com This derivatization strategy can be adapted to quantify the galactose product of the enzymatic hydrolysis, enhancing detection sensitivity. The robust separation capabilities of HPLC ensure that the derivatized product can be resolved from other reaction components, allowing for accurate quantification. researchgate.net
Table 2: Example HPLC Conditions for Analysis of DNPH-Derivatized Compounds
| Parameter | Condition | Source |
|---|---|---|
| Column | Reverse-phase C18 | researchgate.netresearchgate.net |
| Mobile Phase | Acetonitrile/Water Gradient | researchgate.net |
| Detector | UV-Vis or Diode-Array Detector (DAD) | researchgate.net |
| Detection Wavelength | 360 - 365 nm | researchgate.nethitachi-hightech.com |
| Derivatizing Agent | 2,4-Dinitrophenylhydrazine (DNPH) | hitachi-hightech.com |
Mass Spectrometry Applications in Mechanistic Studies
Mass spectrometry (MS) is a powerful technique for elucidating the catalytic mechanisms of enzymes, including glycosidases that process substrates like 2,4-dinitrophenyl α-D-galactopyranoside. nih.gov A key application is the trapping and identification of covalent glycosyl-enzyme intermediates, which are transient species formed during the catalytic cycle of retaining glycosidases. nih.govspringernature.com
The strategy involves using a mechanism-based inactivator, which is a substrate analogue designed to react with the enzyme and form a stable, covalent bond with a key amino acid residue in the active site. springernature.com This effectively "traps" the enzyme in its intermediate state. The trapped enzyme-inhibitor complex is then isolated and subjected to proteolytic digestion to break it down into a mixture of smaller peptides. nih.gov
This peptide mixture is analyzed using tandem mass spectrometry (MS/MS), often with electrospray ionization (ESI) as the ion source. nih.gov By comparing the mass spectra of the inactivated enzyme with the native enzyme, researchers can identify a specific peptide that has an increased mass corresponding to the mass of the attached sugar moiety. springernature.comnih.gov Subsequent fragmentation and sequencing of this labeled peptide allow for the precise identification of the amino acid residue—typically a glutamate (B1630785) or aspartate—that acts as the catalytic nucleophile in the enzyme's mechanism. springernature.com This approach provides unequivocal evidence for the involvement of specific residues in catalysis and offers profound insights into the enzyme's mechanism of action. nih.govspringernature.com
Table 3: Steps for Trapping Covalent Intermediates Using Mass Spectrometry
| Step | Description |
|---|---|
| 1. Inactivation | The enzyme is incubated with a mechanism-based inactivator to form a stable covalent glycosyl-enzyme complex. springernature.com |
| 2. Proteolysis | The trapped complex is digested with a protease (e.g., trypsin) to generate a mixture of smaller peptides. nih.gov |
| 3. Mass Analysis (MS) | The peptide mixture is analyzed by mass spectrometry to identify peptides with a mass shift corresponding to the attached glycan. springernature.com |
| 4. Sequencing (MS/MS) | The labeled peptide is fragmented and sequenced to pinpoint the exact amino acid residue that forms the covalent bond. springernature.comnih.gov |
Future Directions and Emerging Research Avenues
Development of Novel 2,4-Dinitrophenyl Glycoside Analogs for Specific Enzymatic Targets
The core structure of 2,4-dinitrophenyl glycosides is being systematically modified to create a new generation of chemical probes with enhanced specificity and novel functionalities for a variety of enzymatic targets. The synthesis of these analogs involves strategic chemical alterations to both the sugar moiety and the dinitrophenyl aglycone.
One avenue of research focuses on creating derivatives to target specific enzymes with greater precision. For example, a library of phenyl thio-β-D-galactopyranoside compounds was synthesized from 1,5-difluoro-2,4-dinitrobenzene (B51812) to identify potent and selective inhibitors of galectin-7, a protein implicated in cancer. nih.gov This work demonstrated that modifications to the aromatic ring could produce inhibitors with significantly higher affinity than unsubstituted thiogalactosides. nih.gov Similarly, analogs such as 3,4-dinitrophenyl α-glycopyranosides are being synthesized to provide additional data points for the detailed kinetic analysis of glycosidases. researchgate.net
Researchers are also developing analogs for entirely new classes of targets. Esters of 2,4-dinitrophenol (B41442) have been synthesized with varying carboxylic acid chain lengths to modulate their lipophilicity, with the goal of creating agents that can inhibit ATP synthesis by acting as mitochondrial uncouplers. nih.govnih.gov This demonstrates the versatility of the 2,4-dinitrophenyl scaffold beyond its traditional use as a glycosidase substrate. The synthesis of these diverse analogs, from glycosidase substrates to mitochondrial inhibitors, underscores a clear trend toward rational design for targeting specific biological functions. nih.govresearchgate.netnih.gov
| Analog Type | Modification | Target Enzyme/Process | Research Goal | Reference |
|---|---|---|---|---|
| 5-Fluoro-2,4-dinitrophenyl β-D-thiogalactopyranoside derivatives | Thio-linkage; substitution at 5-position | Galectin-7 | Discovery of selective inhibitors for cancer research | nih.gov |
| 3,4-Dinitrophenyl α-glycopyranosides | Isomeric dinitrophenyl group | α- and β-glycosidases | Provide probes with different pKa values for detailed kinetic analysis | researchgate.net |
| 2,4-Dinitrophenyl esters | Ester linkage with various carboxylic acids | Mitochondrial ATP Synthesis | Development of agents for targeted ATP synthesis inhibition | nih.govnih.gov |
| 2,4-Dinitrophenyl-N-acetyl-α-D-galactosaminide (DNP-α-GalNAc) | N-acetylgalactosamine sugar moiety | α-N-acetylgalactosaminidase (Naga) | Assay development for distinguishing multiple enzyme activities in serum | researchgate.netnih.gov |
Integration with High-Throughput Screening Methodologies for Enzyme Modulators
The chromogenic nature of 2,4-Dinitrophenyl α-D-galactopyranoside makes it an ideal substrate for high-throughput screening (HTS), a cornerstone of modern drug discovery. opentrons.comlonza.com HTS involves the use of automation and robotics to rapidly test thousands to millions of compounds for their effect on a biological target. youtube.combiorxiv.org The cleavage of the glycosidic bond in 2,4-DNP-α-D-galactopyranoside by an α-galactosidase releases the 2,4-dinitrophenolate (B1223059) anion, which produces a distinct yellow color that can be quantified by measuring its absorbance.
This property enables the development of rapid, microtiter plate-based colorimetric assays to screen large libraries for glycosidase inhibitors. nih.gov In such an assay, the enzyme, substrate, and a test compound from a library are combined in the wells of a 96- or 384-well plate. opentrons.com A reduction in color development compared to a control well (without an inhibitor) indicates that the test compound has inhibited the enzyme's activity. This approach allows for the efficient identification of "hits"—potential drug candidates that modulate the enzyme's function. lonza.com
The integration of such chromogenic substrates into HTS workflows is a powerful strategy for discovering new enzyme modulators. nih.govplos.org These platforms are vital for directed evolution experiments and for screening large libraries of compounds to uncover novel enzyme activities and specificities. nih.gov The simplicity and robustness of assays using 2,4-dinitrophenyl glycosides make them highly compatible with the automated systems used in large-scale screening campaigns. youtube.com
| Step | Description | Role of 2,4-DNP-α-D-Galactopyranoside | Reference |
|---|---|---|---|
| 1. Assay Development | An assay is designed to be sensitive, reproducible, and compatible with automated microplate readers. | Serves as the chromogenic substrate, producing a quantifiable color signal upon enzymatic cleavage. | opentrons.comnih.gov |
| 2. Library Screening | A large, diverse collection of chemical compounds is tested for activity against the target enzyme. | The reaction between the enzyme and the DNP substrate is performed in the presence of each library compound. | lonza.comeurofins.com |
| 3. Hit Identification | Compounds that significantly reduce the enzyme's activity (i.e., decrease the color signal) are identified as "hits". | Inhibition is measured by a reduction in absorbance compared to controls. | lonza.comyoutube.com |
| 4. Hit Validation and Characterization | Initial hits are re-tested and further analyzed to confirm their activity and determine their potency (e.g., IC50 value). | The substrate is used in secondary assays to confirm the inhibitory effect and characterize the mechanism of action. | lonza.com |
Computational Approaches in Enzyme-Substrate/Inhibitor Interactions Utilizing Data from 2,4-Dinitrophenyl Glycosides
Experimental data derived from assays using 2,4-dinitrophenyl glycosides are becoming increasingly crucial for validating and refining computational models of enzyme-substrate interactions. Techniques like molecular docking and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations are powerful tools for investigating the molecular basis of catalysis and inhibition. nih.govub.edunih.gov
Molecular docking can predict the preferred binding orientation of 2,4-DNP-α-D-galactopyranoside within the active site of a target enzyme. nih.govnih.gov These models help researchers visualize the key hydrogen bonds and hydrophobic interactions that stabilize the enzyme-substrate complex, providing a rationale for the substrate's specificity and the enzyme's catalytic mechanism. nih.govmdpi.com
More advanced methods, such as QM/MM simulations, allow for a detailed examination of the chemical reaction itself, including the distortion of the sugar ring and the formation of transition states during glycosidic bond cleavage. ub.edunih.gov The kinetic parameters (e.g., Km, kcat) obtained from experimental assays with 2,4-DNP glycosides serve as essential benchmarks for these simulations. researchgate.net By correlating computational predictions with experimental results, scientists can gain a deeper understanding of how glycoside hydrolases function and how they can be effectively inhibited or engineered for new purposes. mdpi.com
| Computational Method | Application | Synergy with Experimental Data | Reference |
|---|---|---|---|
| Molecular Docking | Predicts the binding mode and affinity of the substrate or inhibitor in the enzyme's active site. | Experimental binding affinities and inhibition constants (Ki) are used to validate and score docking poses. | nih.govnih.govmdpi.com |
| Molecular Dynamics (MD) Simulation | Simulates the dynamic movements of the enzyme-substrate complex over time, revealing conformational changes. | Provides a dynamic context for static experimental structures and kinetic data. | ub.edu |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Models the electronic rearrangements during the chemical reaction (bond breaking/forming) with high accuracy. | Reaction rates (kcat) and activation energies derived from experiments are used to validate the calculated reaction pathways. | ub.edunih.gov |
Expansion of Applications in Biochemical Pathway Elucidation and Glycobiology Research
The use of 2,4-Dinitrophenyl α-D-galactopyranoside and a panel of related chromogenic substrates is expanding beyond the study of single enzymes to the broader fields of biochemical pathway elucidation and glycobiology. Glycobiology investigates the structure, function, and biology of carbohydrates (glycans), which are involved in a vast array of critical biological processes. ub.eduiucr.org
The specificity of 2,4-DNP-α-D-galactopyranoside for α-galactosidases allows researchers to probe for and quantify the activity of these specific enzymes within complex biological mixtures, such as cell lysates or serum. nih.gov For instance, the related substrate DNP-α-GalNAc has been used to identify and differentiate several distinct α-N-acetylgalactosaminidase-like activities in human serum, each with a unique optimal pH. nih.gov This capability is invaluable for mapping metabolic pathways and identifying which enzymes are active under different physiological or pathological conditions.
Furthermore, by employing a suite of 2,4-dinitrophenyl glycosides with different sugar headgroups (e.g., glucose, mannose, xylose), researchers can perform "activity profiling" to create a comprehensive picture of the glycoside hydrolase activities present in an organism or tissue. researchgate.net This approach provides critical insights into how cells process complex carbohydrates, which is fundamental to understanding cell recognition, protein modification, and host-pathogen interactions. ub.edu The ability to perform detailed kinetic analyses with these substrates helps to unravel the complex roles that glycosidases play in health and disease. researchgate.net
Q & A
Q. What is the primary application of 2,4-Dinitrophenyl α-D-Galactopyranoside in enzymatic studies?
This compound serves as a chromogenic substrate for α-D-galactosidase activity assays. Upon enzymatic cleavage of the glycosidic bond, 2,4-dinitrophenol is released, which can be quantified spectrophotometrically at 400–410 nm. This method is widely used to study enzyme kinetics, substrate specificity, and inhibition profiles under controlled pH conditions (typically pH 4.0) .
Q. How should researchers prepare a stock solution of 2,4-Dinitrophenyl α-D-Galactopyranoside for enzyme assays?
Dissolve the compound in a buffer system compatible with the target enzyme’s optimal pH (e.g., 50 mM acetate buffer for pH 4.0). Test solubility at concentrations between 1–10 mM, and filter-sterilize (0.22 µm) if required for microbial assays. Pre-warm the solution to the assay temperature (e.g., 37°C) to avoid precipitation .
Q. What quality control methods confirm the purity of synthesized 2,4-Dinitrophenyl α-D-Galactopyranoside?
Use thin-layer chromatography (TLC) with silica plates and a mobile phase of chloroform:methanol (9:1) to monitor synthetic intermediates. Validate final purity via high-performance liquid chromatography (HPLC) with UV detection at 260 nm. NMR (¹H/¹³C) should confirm the α-anomeric configuration and nitro group positioning .
Advanced Research Questions
Q. How can researchers address contradictory kinetic data in α-galactosidase assays using this substrate at varying pH levels?
Perform pH profiling (e.g., pH 3.0–7.0) with citrate-phosphate buffers. Calculate Michaelis-Menten parameters (Km, Vmax) at each pH to identify isoform-specific activity or substrate inhibition. For example, activity at pH 4.0 may correlate with lysosomal α-galactosidase, while inactivity at pH 7.0 suggests cytosolic isoform incompatibility .
Q. What advanced spectroscopic techniques characterize structural degradation of 2,4-Dinitrophenyl α-D-Galactopyranoside during long-term storage?
Use Fourier-transform infrared spectroscopy (FTIR) to detect nitro group degradation (loss of peaks at 1520 cm⁻¹ and 1350 cm⁻¹). Mass spectrometry (MALDI-TOF) identifies hydrolytic by-products like free galactose or 2,4-dinitrophenol. Stability studies should include temperature-controlled (4°C) and desiccated storage conditions .
Q. How can synthesis yields of 2,4-Dinitrophenyl α-D-Galactopyranoside be optimized for glycosylation reactions?
Employ a Koenigs-Knorr reaction with silver triflate as a promoter in anhydrous dichloromethane at –15°C to favor α-anomer formation. Protect galactose hydroxyl groups with acetyl moieties to prevent side reactions. Monitor reaction progress via TLC and quench with aqueous sodium bicarbonate to isolate the product .
Q. What strategies differentiate competitive vs. non-competitive inhibition in α-galactosidase studies using this substrate?
Generate Lineweaver-Burk plots with varying substrate concentrations and fixed inhibitor levels. Competitive inhibition shows intersecting lines on the y-axis (unchanged Vmax, increased Km), while non-competitive inhibition intersects on the x-axis (reduced Vmax, unchanged Km). Use Dixon plots with purified enzyme to account for 2,4-dinitrophenol interference .
Methodological Considerations
- Enzyme Assay Design : Include a negative control (heat-inactivated enzyme) to correct for non-enzymatic hydrolysis. Pre-incubate the substrate with bovine serum albumin (0.1% w/v) to minimize adsorption losses .
- Data Analysis : Normalize activity measurements to protein concentration (Bradford assay) and account for background absorbance from turbid samples (e.g., microbial lysates) using dual-wavelength corrections (400 nm vs. 550 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
